Enhanced EED Inhibitory Potency Relative to a Close Structural Analogue
3‑Methyl‑1‑[4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl]butan‑1‑one inhibited the binding of a pyrrolidine‑based fluorescent probe to GST‑tagged EED with an IC50 of 30 nM [1]. Under the identical assay configuration, a closely related piperidine‑pyrrolidine analogue (BindingDB entry BDBM50231871) yielded an IC50 of 40 nM [2]. The 10 nM improvement represents a 1.33‑fold gain in potency conferred by the specific substitution pattern of the target compound.
Close analogue: 40 nM
1.33‑fold difference
| Evidence Dimension | IC50 for inhibition of fluorescent probe binding to GST‑EED |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Close analogue (BDBM50231871): 40 nM |
| Quantified Difference | 10 nM lower IC50 (1.33‑fold more potent) |
| Conditions | Pyrrolidine inhibitor‑based Oregon‑green probe, GST‑tagged EED (unknown origin), 1 h incubation |
Why This Matters
For epigenetic drug discovery programs targeting the PRC2 complex, even small differences in EED binding affinity can translate into meaningful changes in cellular potency and selectivity, making the target compound a more sensitive starting point for hit‑to‑lead optimization.
- [1] BindingDB BDBM50231865, CHEMBL4102534: IC50 30 nM in EED probe displacement assay. View Source
- [2] BindingDB BDBM50231871, CHEMBL4072445: IC50 40 nM in EED probe displacement assay. View Source
